molecular formula C18H17NO4 B13988539 N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide

Cat. No.: B13988539
M. Wt: 311.3 g/mol
InChI Key: ICCQUWXPPACMBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[3-(4-Methoxy-phenoxy)-propyl]-phthalimide (CAS: 5345-12-0) is a phthalimide derivative featuring a propyl linker substituted with a 4-methoxyphenoxy group. Its molecular formula is $ \text{C}{18}\text{H}{17}\text{NO}_4 $, with a molecular weight of 327.34 g/mol. Key physical properties include:

  • Melting Point: 36–37 °C
  • Predicted Boiling Point: 304.4 ± 22.0 °C
  • Density: 1.040 ± 0.06 g/cm³
  • pKa: 9.45 ± 0.10
  • Hazard Class: IRRITANT .

Synthesis and Applications The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like N-(3-bromopropyl)phthalimide. For example, N-(3-bromopropyl)phthalimide reacts with 4-methoxyphenol under basic conditions to introduce the phenoxy moiety . This compound serves as a precursor for 3-(4-methoxyphenoxy)propan-1-amine, which is relevant in pharmaceutical and polymer chemistry .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3

InChI Key

ICCQUWXPPACMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 3-(4-methoxy-phenoxy)-propyl Halide

  • The initial step involves reacting 4-methoxyphenol (4-methoxy-phenol) with a suitable 1,3-dihalopropane such as 1,3-dichloropropane or 1,3-dibromopropane.
  • This reaction is typically conducted in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the phenol and facilitate nucleophilic substitution.
  • The reaction yields 3-(4-methoxy-phenoxy)-propyl halide (chloride or bromide), which serves as the key alkylating agent for the next step.

Step 2: Nucleophilic Substitution with Phthalimide

  • The 3-(4-methoxy-phenoxy)-propyl halide is reacted with an alkali metal salt of phthalimide, commonly potassium phthalimide.
  • This reaction proceeds via an SN2 mechanism where the phthalimide anion displaces the halide on the propyl chain.
  • The reaction is often conducted at elevated temperatures (around 180°C) without an external solvent or in the presence of phase transfer catalysts such as tetrabutylammonium bromide to enhance the reaction rate and yield.
  • The product of this step is this compound.

Step 3: Purification

  • After completion, the reaction mixture is quenched with water to precipitate the product.
  • The solid is filtered and washed, then purified by recrystallization or slurrying using solvents such as methanol, ethanol, ethyl acetate, or acetone.
  • Drying the purified solid under controlled temperature yields the final product in high purity.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Temperature (°C) Time (hours) Notes
1 4-methoxyphenol + 1,3-dihalopropane + base 50–90 2–6 Base: NaOH or KOH; solvent: often polar aprotic
2 3-(4-methoxy-phenoxy)-propyl halide + potassium phthalimide + phase transfer catalyst (optional) 180–190 3–5 Catalyst: tetrabutylammonium bromide preferred; solvent-free or minimal solvent
3 Quenching with water, filtration, recrystallization Ambient 1–2 Solvents for purification: methanol, ethanol, ethyl acetate

Mechanistic Insights

  • The key step is the nucleophilic substitution of the halide by the phthalimide anion.
  • The use of phase transfer catalysts facilitates the transfer of the phthalimide anion into the organic phase, increasing reaction efficiency.
  • Elevated temperatures promote the reaction rate and drive the reaction to completion.
  • The absence of external solvents in step 2 reduces environmental impact and simplifies product isolation.

Example Preparation Procedure (Adapted from Patent WO2009128088A2)

  • Charge 150 kg of pure 3-(4-methoxy-phenoxy)-propyl chloride, 195 kg of potassium phthalimide, and 7.5 kg of tetrabutylammonium bromide into a reactor.
  • Heat the mixture to 180°C and stir for approximately 3 hours.
  • Transfer the reaction mixture to a large volume of water (e.g., 1650 L) to precipitate the product.
  • Filter the solid and wash with water.
  • Reflux the wet solid in methanol for 1 hour.
  • Cool to ambient temperature, filter, and dry at 60–80°C to obtain this compound with high purity.

Summary Table of Key Preparation Parameters

Parameter Value/Range Remarks
Starting phenol 4-methoxyphenol Purity >99% preferred
Alkylating agent 1,3-dichloropropane or 1,3-dibromopropane Halide choice affects reaction kinetics
Base NaOH, KOH Used in step 1 for phenol deprotonation
Phthalimide salt Potassium phthalimide Common nucleophile for substitution
Phase transfer catalyst Tetrabutylammonium bromide (optional) Enhances reaction rate and yield
Reaction temperature (step 2) 180–190°C Critical for reaction completion
Reaction time (step 2) 3–5 hours Monitored by TLC or HPLC
Purification solvents Methanol, ethanol, ethyl acetate For recrystallization and washing

Research Findings and Considerations

  • The process is scalable and suitable for industrial production due to the use of commercially available reagents and straightforward reaction conditions.
  • The absence of external solvents in the key substitution step reduces waste and improves safety.
  • Phase transfer catalysts significantly improve yields and reaction times.
  • Purification by recrystallization ensures high purity suitable for pharmaceutical intermediates.
  • Analytical techniques such as DSC and IR spectroscopy confirm the solid-state purity and identity of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide can undergo hydrolysis under acidic or basic conditions, leading to the formation of phthalic acid and 4-methoxyphenol. This reaction is significant for understanding the stability of the compound in biological systems.

Substitution Reactions

The nitrogen atom in the phthalimide moiety can participate in nucleophilic substitution reactions. For instance, when treated with alkyl halides, it can yield various N-substituted phthalimides, which may possess different biological activities.

Reduction Reactions

Reduction of this compound using reducing agents such as lithium aluminum hydride can convert the imide group into an amine, potentially enhancing its pharmacological properties.

Oxidation Reactions

Oxidation reactions may also occur, particularly involving the methoxy group. Oxidizing agents like potassium permanganate can be used to convert the methoxy group into a phenolic hydroxyl group, altering the compound's reactivity and interaction with biological targets.

  • Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimycobacterial Activity : Compounds similar to this compound have shown promising activity against mycobacterial species, indicating potential use in treating infections like tuberculosis .

  • Enzyme Inhibition : Research has indicated that derivatives of this compound may act as enzyme inhibitors, providing avenues for further drug development targeting specific pathways involved in disease processes .

This compound exhibits a range of chemical reactivity that can be exploited for synthesizing new derivatives with enhanced biological activity. Understanding its chemical reactions not only aids in developing new pharmaceuticals but also contributes to the broader field of medicinal chemistry by providing insights into structure-activity relationships.

Reaction TypeDescriptionPotential Products
HydrolysisReaction with water leading to breakdownPhthalic acid, 4-Methoxyphenol
SubstitutionNucleophilic substitution with alkyl halidesN-substituted phthalimides
ReductionConversion of imide to amineAmine derivatives
OxidationTransformation of methoxy group to hydroxylHydroxylated derivatives

This comprehensive analysis underscores the significance of this compound in synthetic organic chemistry and its potential therapeutic applications. Further research is warranted to explore its full capabilities in drug discovery and development.

Scientific Research Applications

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Phthalimide derivatives vary significantly based on substituents attached to the propyl chain or aromatic ring. Below is a comparative analysis:

Compound Name Substituent(s) Key Properties/Applications References
N-[3-(4-Methoxy-phenoxy)-propyl]-phthalimide 4-Methoxyphenoxy group High polarity (due to ether and methoxy groups); precursor for amines .
3-Chloro-N-phenyl-phthalimide Chloro and phenyl groups Monomer for polyimides; requires high purity for polymerization .
N-(3-Bromopropyl)phthalimide Bromo group Reactive alkylating agent; used in polyamine synthesis (72% yield) .
N-[3-(4-Nitrophenoxy)propyl]-phthalimide 4-Nitrophenoxy group Electron-withdrawing nitro group enhances reactivity in SNAr reactions .
2-[3-(Methylamino)propyl]-phthalimide Methylamino group Intermediate for pharmaceuticals; hydrochloride form (CAS: 861018-76-0) .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound increases solubility in polar solvents compared to nitro-substituted derivatives, which exhibit higher reactivity in electrophilic substitutions .
  • Alkylating Potential: Bromo-substituted derivatives (e.g., N-(3-bromopropyl)phthalimide) are more reactive in alkylation reactions, achieving yields up to 72% in polyamine synthesis .

Yield Comparison :

  • N-(3-Bromopropyl)phthalimide : 72% yield in piperazine derivative synthesis .
  • 2-[2-(N-Phthalimido)ethyl]thiopyrimidines : 62–71% yields via alkylation of pyrimidines .

Analytical Methods

  • HPLC: Used for quantifying enantiomeric purity in derivatives like (S)-(+)-N-(2,3-ethoxypropyl)phthalimide, with methanol/ammonium acetate mobile phases .
  • NMR and MS : Standard techniques for structural validation .

Biological Activity

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the phthalimide family, which is known for its diverse biological activities. The presence of the methoxy group and the phenoxy linkage in its structure may enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Similar compounds within the phthalimide class have demonstrated significant anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. For instance, phthalimide derivatives have been reported to inhibit cancer cell proliferation by triggering apoptotic pathways and interfering with cell cycle progression .
  • Antiviral Activity : Phthalimide derivatives have also shown promise as antiviral agents. Research indicates that certain analogues exhibit potent activity against viruses such as SARS-CoV-2 by inhibiting viral replication and reducing cytopathic effects on host cells .

Anticancer Studies

A study focusing on phthalimide derivatives highlighted their ability to inhibit the growth of various cancer cell lines. For example, compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation in breast and prostate cancer models. The study found that these compounds could induce G2/M phase cell cycle arrest, leading to increased apoptosis rates in treated cells .

Antiviral Studies

In antiviral assays against COVID-19, phthalimide derivatives demonstrated significant inhibitory effects on viral replication. One study reported that certain analogues reduced viral load by more than 90% at specific concentrations without exhibiting cytotoxicity on Vero cells. Molecular docking studies revealed that these compounds interact with viral proteases, indicating a potential mechanism for their antiviral action .

Case Studies

  • Anticancer Activity : A compound structurally related to this compound was tested against LNCaP prostate cancer cells. Results indicated a GI50 value of approximately 24 µM, demonstrating significant anti-proliferative effects compared to control treatments. The study suggested that the compound's action was mediated through p53-dependent pathways .
  • Antiviral Activity : Another study evaluated a series of phthalimide-linked triazole derivatives against SARS-CoV-2, revealing that some compounds inhibited viral replication by over 90% at low concentrations (10 µM). The findings emphasized the importance of structural motifs in enhancing antiviral potency .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; G2/M arrest ,
AntiviralInhibits viral replication ,

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